

Petrelintide Demonstrates Potent In Vitro Activity at Human Amylin and Calcitonin Receptors

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Compound of Interest

Compound Name: *Petrelintide*

Cat. No.: *B15603375*

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COPENHAGEN, Denmark – December 10, 2025 – New research on **Petrelintide**, a long-acting amylin analogue in development for weight management, reveals its potent in vitro activity at both human amylin and calcitonin receptors. The findings from a key study provide a quantitative basis for understanding the compound's mechanism of action at these two important G protein-coupled receptors involved in metabolic regulation.

A pivotal study, "Development of **Petrelintide**: a Potent, Stable, Long-Acting Human Amylin Analogue," systematically evaluated the in vitro potency of **Petrelintide**. The research utilized a cAMP accumulation assay in Human Embryonic Kidney (HEK293) cells expressing either the human amylin receptor 3 (AMY3R) or the human calcitonin receptor (CTR). The results demonstrated that **Petrelintide** is a potent agonist at both receptors, with half-maximal effective concentrations (EC50) in the low nanomolar range.

While comprehensive comparative data on the in vitro potency of **Petrelintide** at rodent amylin and calcitonin receptors is not as readily available in the public domain, the existing data on human receptors provides a strong foundation for its ongoing clinical development as a potential breakthrough therapy for obesity.

In Vitro Potency Comparison

The following table summarizes the in vitro potency of **Petrelintide** at human amylin and calcitonin receptors, as determined by cAMP accumulation assays.

Receptor Target	Species	In Vitro Potency (EC50)
Amylin Receptor 3 (AMY3R)	Human	0.19 nM[1]
Calcitonin Receptor (CTR)	Human	Data indicates potent agonistic effects[2][3]

Note: Specific EC50 values for **Petrelintide** at the human calcitonin receptor and at rodent amylin and calcitonin receptors were not explicitly detailed in the referenced materials.

Petrelintide is described as having "potent balanced agonistic effects on both amylin and calcitonin receptors".[3][4]

Experimental Protocols

The in vitro potency of **Petrelintide** was determined using a well-established methodology to assess G protein-coupled receptor activation.

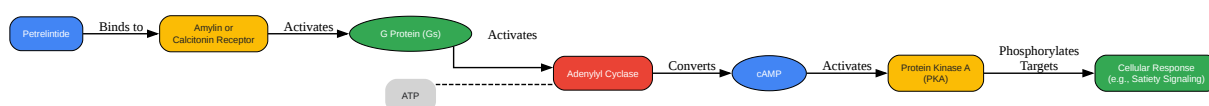
Cell Lines and Receptor Expression: HEK293 cells were stably transfected to express the human calcitonin receptor (hCTR).[1] For the amylin receptor, a cell line co-expressing the hCTR and the human receptor activity-modifying protein 3 (RAMP3) was generated to form the human amylin receptor subtype 3 (hAMY3R).[1] The successful formation of the amylin receptor phenotype was confirmed by observing an increased potency response to amylin compared to the cell line expressing only the hCTR.[1]

cAMP Accumulation Assay: The functional activity of **Petrelintide** was assessed by measuring the induction of intracellular cyclic adenosine monophosphate (cAMP) following receptor stimulation.[1] The AlphaScreen™ cAMP Assay kit was utilized for this purpose.[1] The half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to elicit 50% of the maximal response, were calculated from concentration-response curves generated using nonlinear regression.[5]

Signaling Pathways and Experimental Workflow

The activation of amylin and calcitonin receptors by **Petrelintide** initiates a cascade of intracellular events, primarily through the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This signaling pathway is crucial for the physiological effects of amylin and calcitonin, which include regulating satiety and glucose homeostasis.

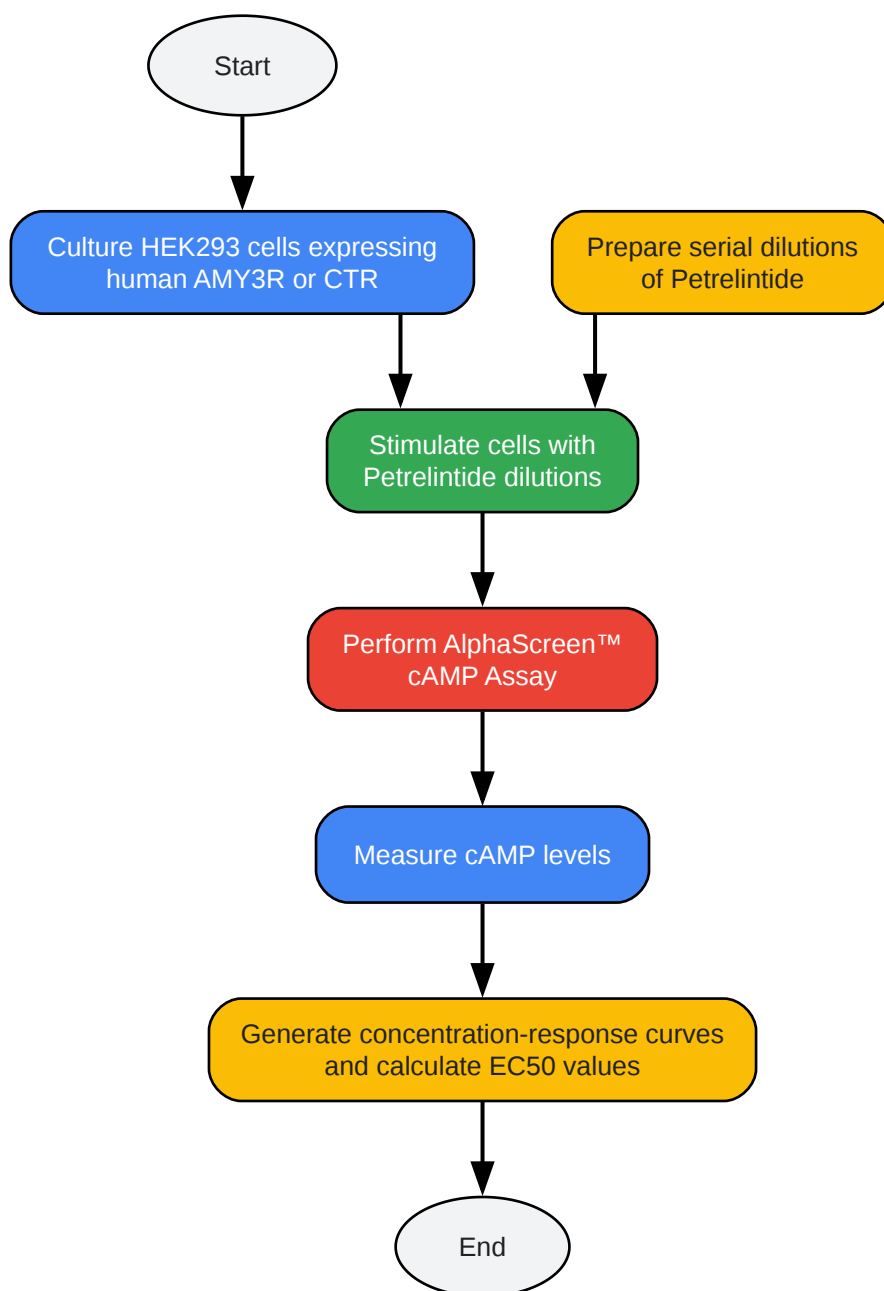
Signaling Pathway of **Petrelintide** at Amylin/Calcitonin Receptors



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Caption: Signaling pathway of **Petrelintide** upon binding to amylin or calcitonin receptors.

Experimental Workflow for In Vitro Potency Determination



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Caption: Workflow for determining the in vitro potency of **Petrelintide**.

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